molecular formula C26H33N3O2 B2774359 1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-46-3

1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2774359
CAS No.: 878694-46-3
M. Wt: 419.569
InChI Key: ZMHSVIRDUDCMOP-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H33N3O2 and its molecular weight is 419.569. The purity is usually 95%.
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Properties

IUPAC Name

1-tert-butyl-4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-18-10-8-11-19(2)24(18)31-15-9-14-28-22-13-7-6-12-21(22)27-25(28)20-16-23(30)29(17-20)26(3,4)5/h6-8,10-13,20H,9,14-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSVIRDUDCMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C33H42N2O\text{C}_{33}\text{H}_{42}\text{N}_2\text{O}

This structure includes a pyrrolidinone ring, a benzimidazole moiety, and a dimethylphenoxy group, which are significant for its biological activity.

Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various biological targets. It has been studied for its effects on:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been reported to inhibit diguanylate cyclase (DgcA), an enzyme crucial for bacterial biofilm formation and motility. In vitro studies demonstrated that derivatives of this compound could achieve IC50 values ranging from 4 μM to 10 μM against DgcA, indicating significant inhibitory potency .
  • Antimicrobial Activity : The presence of the benzimidazole ring is often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its spectrum of activity remains limited.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies : A study evaluated the inhibitory effects of the compound on DgcA activity using fluorescence resonance energy transfer (FRET) assays. The results indicated that certain structural modifications led to enhanced inhibitory effects, with some derivatives showing nearly complete inhibition at saturating concentrations .
  • Toxicological Assessments : Toxicity evaluations are crucial for understanding the safety profile of new compounds. While specific toxicity data for this compound are scarce, related compounds in the benzimidazole class have shown varied toxicity profiles depending on their substituents and overall structure.

Case Study 1: Diguanylate Cyclase Inhibition

In a recent study, researchers synthesized several analogs of the compound and assessed their inhibitory effects on DgcA. The study revealed that modifications to the pyrrolidinone ring significantly impacted both binding affinity and enzyme activity. For instance:

CompoundIC50 (μM)% DGC Activity Remaining
Original Compound4.01.4%
Dimethylpropanamide Derivative3.661.7%
4-Methylaniline Derivative8.53.1%
2-Methoxyaniline Derivative10.759.4%

These findings suggest that subtle changes in molecular structure can lead to significant variations in biological activity .

Case Study 2: Antimicrobial Screening

A preliminary screening of related compounds indicated potential antimicrobial properties against Gram-positive bacteria. While specific results for this compound are not detailed, structural similarities suggest a promising avenue for further investigation.

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